4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

Drug-likeness Lipophilicity SAR

Select this 4-methoxy sulfonamide for its distinct electronic and steric profile vs. the 4-methyl analog. The methoxy group reduces TPSA by 19.9 Ų (79 vs. 98.9 Ų) and shifts XLogP3 by 0.4 log units, measurably improving predicted membrane permeability—critical for cellular kinase profiling (PI3Kα, DNA-PK). With zero pre-existing biological annotation, this scaffold offers an unprejudiced starting point for virtual screening and proprietary chemical probe development. Procure both methoxy and methyl analogs as a controlled probe set to quantify single-substituent effects on passive diffusion, transporter recognition, and subcellular distribution.

Molecular Formula C15H19N3O3S2
Molecular Weight 353.46
CAS No. 1448058-35-2
Cat. No. B2528776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide
CAS1448058-35-2
Molecular FormulaC15H19N3O3S2
Molecular Weight353.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3
InChIInChI=1S/C15H19N3O3S2/c1-21-13-2-4-14(5-3-13)23(19,20)17-12-6-9-18(10-7-12)15-16-8-11-22-15/h2-5,8,11-12,17H,6-7,9-10H2,1H3
InChIKeyOWUUUXVRERIOPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 4-Methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide (CAS 1448058-35-2)


4-Methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide (CAS 1448058-35-2) is a synthetic sulfonamide featuring a 4-methoxyphenyl group linked via a sulfonamide bridge to a piperidine ring, which is further substituted with a thiazole moiety [1]. With a molecular formula of C15H19N3O3S2 and a molecular weight of 353.5 g/mol, this compound serves as a versatile scaffold in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in the design of enzyme inhibitors and receptor modulators [1][2].

Why In-Class Thiazole-Piperidine Sulfonamides Cannot Be Interchanged: The Case of 4-Methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide


Substituting 4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide with a generic thiazole-piperidine sulfonamide is highly risky without quantitative biological comparison. Even minor structural changes—such as replacing the 4-methoxy group with a methyl group—significantly alter key physicochemical properties like lipophilicity (XLogP3) and topological polar surface area (TPSA), which are critical determinants of membrane permeability, solubility, and target binding [1][2]. The following quantitative evidence demonstrates that the 4-methoxy substituent confers measurable differentiation in computed drug-likeness parameters, and that related analogs exhibit vastly different activity profiles in specific biological assays, underscoring the need for compound-specific selection rather than class-level assumptions.

Quantitative Differentiation of 4-Methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide Against Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison of 4-Methoxy vs. 4-Methyl Analog

The 4-methoxy substituent on the benzenesulfonamide ring significantly reduces lipophilicity compared to the 4-methyl analog. The target compound exhibits an XLogP3 of 2.6, while the 4-methyl derivative (CAS 1448045-67-7) shows an XLogP3 of 3.0, a difference of 0.4 log units [1][2]. This lower lipophilicity can translate to improved aqueous solubility and a distinct pharmacokinetic profile, which is a key selection criterion for lead optimization.

Drug-likeness Lipophilicity SAR

Polar Surface Area Differentiation: TPSA of 4-Methoxy vs. 4-Methyl Analog

The topological polar surface area (TPSA) of 4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is 79 Ų, compared to 98.9 Ų for the 4-methyl analog, a difference of 19.9 Ų [1][2]. A lower TPSA is generally associated with better membrane permeability, suggesting the methoxy derivative may have a superior ability to cross biological membranes.

Drug-likeness Permeability SAR

Class-Level Evidence: Sphingosine Kinase 1 Inhibition by Thiazolyl Piperidine Derivatives

A patent family (US20110105505) demonstrates that thiazolyl piperidine derivatives are potent inhibitors of sphingosine kinase 1 (SphK1), a validated target in oncology. While the specific IC50 of 4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is not reported, the patent establishes that structurally related compounds within this class achieve inhibition in the micromolar to nanomolar range [1]. This class-level inference positions the target compound as a compelling candidate for SphK1-focused drug discovery programs, where its methoxy substituent may confer unique selectivity or potency advantages yet to be empirically determined.

Sphingosine Kinase 1 Cancer Enzyme Inhibition

Kinase Inhibition Profile: Cross-Study Comparison of a Structurally Related Thiazole-Piperidine Sulfonamide

A closely related thiazole-piperidine sulfonamide compound (BDBM251581) demonstrated micromolar inhibition of several kinases, including PI3Kα (IC50 = 2,400 nM), DNA-PK (IC50 = 10,000 nM), and mTOR (data not shown) in commercial ADP Hunter Plus assays [1]. Although this data is from a different but structurally related molecule, it provides a cross-study benchmark for the kinase inhibition potential of the thiazole-piperidine sulfonamide class, suggesting the target compound may exhibit a similar or improved multi-kinase profile due to the electron-donating 4-methoxy group.

Kinase Inhibition PI3K Cancer

Absence of Off-Target Liability Data for the Direct Analog Strengthens the Case for Custom Profiling

A search of authoritative bioactivity databases, including ChEMBL and PubChem, reveals no reported biological activities, toxicity data, or off-target interactions for 4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide [1][2][3]. This complete absence of data, while not a positive differentiation itself, contrasts with many commercially available analogs that may carry known liability profiles. For researchers seeking a clean-slate lead molecule with no pre-existing negative pharmacological baggage, this compound offers a verifiably unencumbered starting point.

Selectivity Safety Pharmacology Custom Profiling

High-Impact Application Scenarios for 4-Methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Sphingosine Kinase 1 (SphK1)

Leveraging its thiazolyl piperidine core, a validated pharmacophore for SphK1 inhibition as demonstrated in patent US20110105505 [1], this compound is an ideal candidate for systematic SAR exploration. The methoxy substitution provides a distinct electronic and steric profile compared to the 4-methyl analog, enabling medicinal chemists to probe the effects of oxygen-containing substituents on potency and selectivity. Procurement for this application is directly supported by class-level enzyme inhibition evidence.

Kinase Selectivity Profiling in Oncology Research

Cross-study evidence from a structural analog (BDBM251581) indicates that this chemical class targets multiple kinases, including PI3Kα and DNA-PK, with micromolar affinity [1]. The 4-methoxy derivative's improved computed TPSA (79 Ų vs 98.9 Ų for the methyl analog) suggests superior cell permeability, making it a strategic choice for cellular kinase profiling assays. Researchers can use this compound to generate a proprietary selectivity fingerprint against a panel of clinically relevant kinases.

In Silico Drug Design and Chemical Probe Development

The combination of a favorable XLogP3 (2.6) and low TPSA (79 Ų) positions this compound as a high-quality starting point for computational drug design projects [1]. Its complete lack of pre-existing biological annotation [2][3] makes it an unprejudiced scaffold for virtual screening campaigns, where its predicted drug-likeness can be exploited without bias from prior assay data. This is particularly valuable for organizations building proprietary chemical probes for novel targets.

Chemical Biology Tool for Studying Membrane Permeability Mechanisms

The 0.4 log unit difference in XLogP3 and the 19.9 Ų difference in TPSA between the methoxy and methyl analogs [1] make this pair an excellent probe set for investigating structure-permeability relationships. By procuring both compounds, researchers can conduct controlled studies to quantify the impact of a single substituent change (OCH3 vs CH3) on passive membrane diffusion, transporter recognition, and subcellular distribution in cell-based models.

Quote Request

Request a Quote for 4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.